

2-Chloro-4-fluorothiophenol molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloro-4-fluorothiophenol

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An In-Depth Technical Guide to 2-Chloro-4-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **2-Chloro-4-fluorothiophenol**, a compound of significant interest in medicinal chemistry and organic synthesis. It serves as a key intermediate in the development of novel therapeutic agents, including in the investigation of halogen bonding in cathepsin L-inhibitor interactions[1]. This document presents its fundamental molecular data, a hypothetical experimental protocol for its characterization, and logical diagrams to illustrate its structure and analytical workflow.

Core Physicochemical Properties

2-Chloro-4-fluorothiophenol is an organic compound featuring chlorine, fluorine, and thiophenol functional groups, which contribute to its unique chemical properties and reactivity[2]. At room temperature, it typically appears as a colorless to light yellow liquid with a strong, pungent odor characteristic of thiophenols[2]. Its molecular structure and key identifiers are summarized below.

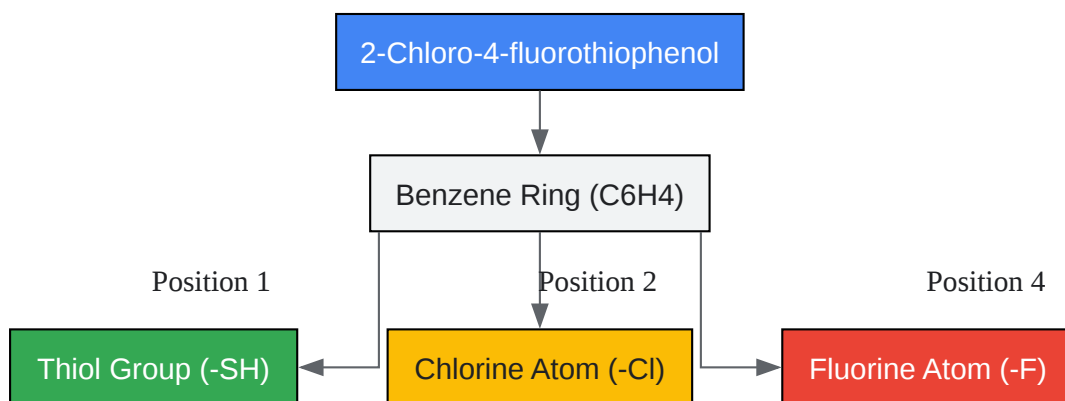
Data Summary

The fundamental quantitative data for **2-Chloro-4-fluorothiophenol** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C6H4ClFS	[3][4][5]
Molecular Weight	162.61 g/mol	[1][4][6][7]
CAS Number	175277-99-3	[3][4][5]
IUPAC Name	2-chloro-4-fluorobenzenethiol	[4]

Molecular Structure and Components

The molecular formula C6H4ClFS indicates a benzene ring substituted with a thiol group (-SH), a chlorine atom, and a fluorine atom. The arrangement of these functional groups on the benzene ring is critical to its chemical reactivity. The diagram below illustrates the logical relationship between the core components of the molecule.



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Caption: Logical relationship of **2-Chloro-4-fluorothiophenol**'s core components.

Hypothetical Experimental Protocol: Purity and Identity Confirmation by GC-MS

This section outlines a general methodology for confirming the identity and assessing the purity of a sample of **2-Chloro-4-fluorothiophenol** using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To verify the molecular weight and purity of a supplied batch of **2-Chloro-4-fluorothiophenol**.

Materials:

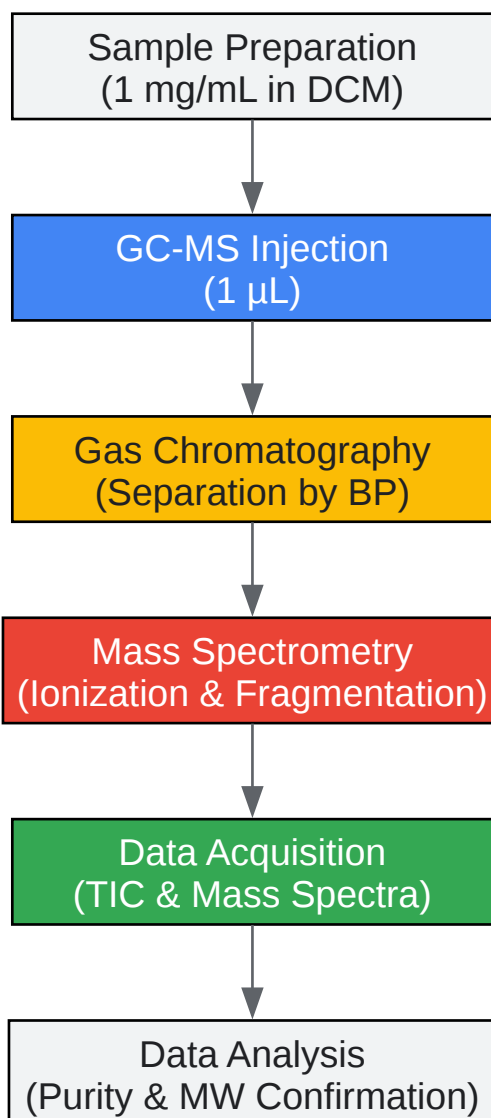
- **2-Chloro-4-fluorothiophenol** sample
- Dichloromethane (DCM), analytical grade
- Helium (carrier gas), ultra-high purity
- GC-MS instrument with a standard non-polar column (e.g., DB-5ms)
- Microsyringe
- Volumetric flasks and pipettes

Methodology:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution by dissolving 10 mg of **2-Chloro-4-fluorothiophenol** in 10 mL of DCM in a volumetric flask.
 - Perform a serial dilution to create a 10 µg/mL working solution for injection.
- GC-MS Instrument Setup:
 - Injector: Set to 250°C with a split ratio of 50:1.

- Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Transfer Line: Set to 280°C.
- Ion Source: Set to 230°C.
- Mass Range: Scan from m/z 40 to 400.
- Data Acquisition:
 - Inject 1 µL of the 10 µg/mL working solution into the GC-MS.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum for the principal peak.
- Data Analysis:
 - Purity Assessment: Integrate the peak area of the TIC. Purity is estimated as the area of the main peak divided by the total area of all peaks.
 - Identity Confirmation: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion peak (M⁺) corresponding to the compound's molecular weight (~162.6 g/mol). Analyze the fragmentation pattern to further confirm the structure.

The workflow for this experimental protocol is visualized in the diagram below.



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